3,4-Dibromotoluene

Overview

Description

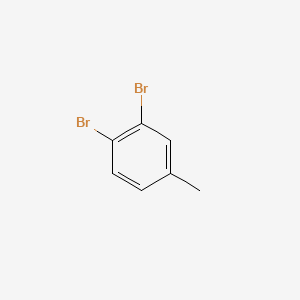

3,4-Dibromotoluene (CAS 60956-23-2) is an aromatic halogenated compound with the molecular formula C₇H₆Br₂ and a molecular weight of 249.93 g/mol. It features two bromine atoms attached to the toluene backbone at the 3- and 4-positions. This compound is a colorless to pale-yellow liquid with a density of 1.85 g/cm³ . It is primarily synthesized via bromination of 4-bromotoluene, though this method typically yields a 7:1 mixture of 2,4-dibromotoluene and this compound due to regioselectivity challenges . Alternative routes include multistep procedures starting from nitroaromatic precursors like 4-nitrotoluene .

This compound serves as a precursor for synthesizing derivatives such as 2,4-dibromobenzoic acid and is utilized in materials science and organic synthesis. Its structural rigidity and electron-withdrawing bromine substituents make it valuable in cross-coupling reactions and polymer chemistry .

Preparation Methods

Preparation Methods of 3,4-Dibromotoluene

The synthesis of this compound can be achieved through several methods, each involving different reagents and conditions. Below are the most common preparation methods:

Bromination of Toluene

One of the primary methods for synthesizing this compound is through the bromination of toluene. This reaction typically involves:

- Reagents: Bromine (Br$$2$$) and a catalyst such as iron(III) bromide (FeBr$$3$$).

- Conditions: The reaction is generally conducted under controlled temperatures to favor selective substitution at the desired positions on the benzene ring.

Reaction Equation:

$$ \text{C}6\text{H}5\text{CH}3 + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}6\text{H}5(\text{Br})2\text{CH}_3 + \text{HBr} $$

Diazotization Method

Another method involves diazotization followed by bromination:

- Reagents: 3,4-Diaminotoluene, sodium nitrite (NaNO$$_2$$), and concentrated hydrobromic acid (HBr).

- Conditions: The reaction is performed at low temperatures (0-5°C) to form a diazonium salt, which is then treated with cuprous bromide (CuBr) in HBr.

- Diazotization:

$$ \text{C}6\text{H}4(\text{NH}2)2 + \text{NaNO}2 + \text{HBr} \rightarrow \text{C}6\text{H}4(\text{N}2^+)\text{Br} + \text{NaBr} + \text{H}_2\text{O} $$

- Bromination:

$$ \text{C}6\text{H}4(\text{N}2^+)\text{Br} + \text{CuBr} \rightarrow \text{C}6\text{H}4(\text{Br})2 + \text{Cu} + \text{N}_2 $$

Yield and Purification

The yield of this compound can vary depending on the method used. For instance:

- The bromination of toluene can yield approximately 50-70% under optimal conditions.

- The diazotization method may yield around 60-80% depending on the efficiency of the diazonium salt formation.

Purification techniques often include distillation or recrystallization to obtain pure this compound from reaction mixtures.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

| Method | Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Bromination of Toluene | Br$$2$$, FeBr$$3$$ | Controlled temperature | 50-70 | Distillation |

| Diazotization Method | 3,4-Diaminotoluene, NaNO$$_2$$, HBr | Low temperature (0-5°C) | 60-80 | Recrystallization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in 3,4-dibromotoluene are susceptible to nucleophilic substitution under specific conditions. For example:

- Cross-Coupling Reactions : Palladium-catalyzed coupling with Grignard reagents (e.g., 2-mesitylmagnesium bromide) yields biaryl or terphenyl derivatives. The reaction pathway depends on catalysts and ligands:

| Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, no ligand | 4,4″-dimethyl-(1,1′,2′,1″)-terphenyl | 65% | |

| Pd(OAc)₂, t-Bu₃P | 2-chloro-4′-methylbiphenyl | 93% |

Reduction Reactions

The bromine substituents can be reduced to hydrogen under catalytic hydrogenation:

- Dehalogenation : Treatment with H₂ gas and a palladium catalyst removes bromine atoms, yielding toluene derivatives .

- Example: Full reduction produces toluene , while partial reduction retains one bromine atom.

Oxidation Reactions

The methyl group on the toluene ring undergoes oxidation under strong acidic conditions:

- Conversion to Carboxylic Acid : Using KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, forming 3,4-dibromobenzoic acid .

- Aldehyde Formation : Controlled oxidation with milder agents (e.g., CrO₃) may yield 3,4-dibromobenzaldehyde .

Electrophilic Aromatic Substitution

Despite bromine’s electron-withdrawing nature, this compound can undergo electrophilic substitution at activated positions:

- Nitration : Directed by the meta- and para-directing effects of bromine, nitration produces 3,4-dibromo-5-nitrotoluene .

Domino Reactions

In Pd-catalyzed domino reactions, this compound participates in sequential coupling and cyclization:

- Reaction with 2-mesitylmagnesium bromide and Pd(OAc)₂ forms 2,4-dimethylfluorene through aryne intermediates .

Biological Activity

While not a direct chemical reaction, derivatives of this compound exhibit biological properties:

Scientific Research Applications

Chemistry: 3,4-Dibromotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: While specific applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities and pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Dibromotoluene primarily involves its reactivity as an aryl bromide. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. The compound can also undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing bromine atoms, which activate the benzene ring towards electrophiles .

Comparison with Similar Compounds

Comparison with Similar Dibromotoluene Isomers

Dibromotoluene isomers differ in bromine substitution patterns, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Properties of Dibromotoluene Isomers

Key Differences and Research Findings

Synthesis and Regioselectivity Bromination of toluene derivatives favors para-substitution due to steric and electronic effects. For example, brominating 4-bromotoluene yields 2,4-dibromotoluene as the major product (70%) and this compound as the minor product (10–15%) . 3,5-Dibromotoluene requires directed synthesis using catalysts like Pd(PPh₃)₄ to achieve meta-substitution .

Reactivity and Applications

- This compound is more reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing bromine groups at adjacent positions, facilitating applications in polymer crosslinking .

- 2,4-Dibromotoluene is widely used in organic synthesis for preparing brominated benzoic acids and as a surrogate in environmental analyses (e.g., detecting hydrocarbon contaminants) .

- 2,5-Dibromotoluene and 2,6-dibromotoluene are regulated under EPA standards (EPA440/189-0194) for environmental monitoring due to their persistence .

Physicochemical Properties

- While all isomers share the same molecular weight, their densities and melting/boiling points vary slightly due to crystal packing and dipole interactions. For instance, This compound has a higher density (1.85 g/cm³) compared to other isomers .

Biological Activity

3,4-Dibromotoluene (DBT), a brominated derivative of toluene, has garnered attention in various fields due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, toxicity, and pharmacological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is known for its two bromine substituents located at the 3 and 4 positions on the toluene ring. The compound's structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves bromination reactions using bromine in a solvent like acetic acid. The reaction conditions must be controlled to prevent over-bromination and to achieve the desired product yield. For example, a typical synthesis method involves the slow addition of bromine to p-toluidine under controlled temperatures to yield this compound with good purity .

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various brominated compounds indicated that DBT demonstrated effective inhibition against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to other tested compounds .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Control (No Treatment) | - | - |

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effect of this compound on various cell lines. These studies revealed that DBT exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, a study reported an IC50 value of approximately 15 µM against HeLa cells .

Toxicological Profile

While exploring the biological activity of DBT, it is crucial to consider its toxicological profile. Toxicity studies indicate that exposure to high concentrations of DBT can lead to adverse effects on human health and the environment. The compound has been classified as potentially hazardous due to its ability to induce cellular stress responses .

Case Study: Antifungal Activity

A specific case study evaluated the antifungal activity of this compound against Candida albicans. The results indicated that DBT inhibited fungal growth effectively at concentrations as low as 50 µg/mL. This suggests a potential application in antifungal therapies .

Case Study: Environmental Impact

Another study focused on the environmental impact of dibrominated compounds, including DBT. It was found that these compounds can accumulate in aquatic environments and pose risks to aquatic organisms. The study emphasized the need for careful management and regulation of such compounds in industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dibromotoluene, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of toluene or derivatives. Two primary methods are:

- Direct bromination of toluene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C). This method requires precise stoichiometry to avoid over-bromination.

- Stepwise halogenation of 4-methylbenzylamine derivatives, where bromine is introduced at specific positions via intermediate diazonium salts, followed by deamination .

Key considerations : Reaction temperature, solvent polarity (e.g., dichloromethane vs. acetic acid), and catalyst activity significantly affect regioselectivity and yield. GC-MS analysis is recommended to monitor byproducts like 2,5-dibromotoluene isomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Methyl group protons resonate at ~2.3 ppm, while aromatic protons adjacent to bromine show deshielding (7.0–7.5 ppm).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 249.93 (C₇H₆Br₂) with fragmentation patterns confirming bromine positions .

- Physical properties : Density (1.85 g/cm³) and melting point (data gaps exist; experimental determination advised) .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-FID using 2,5-dibromotoluene as a surrogate for retention time calibration .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

The ortho-bromine atoms in this compound create steric hindrance, limiting access to catalytic sites in Suzuki-Miyaura couplings. However, the electron-withdrawing nature of bromine enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols. Comparative studies with 3,5-dibromotoluene (less steric strain) show divergent regioselectivity in palladium-catalyzed reactions . Methodological tip : DFT calculations (e.g., Gaussian) can predict reactive sites by analyzing frontier molecular orbitals and Hirshfeld charges .

Q. What analytical challenges arise in detecting trace this compound in environmental samples, and how can they be mitigated?

Co-elution with structurally similar compounds (e.g., 2,5-dibromotoluene) in GC-MS is a key challenge. Solutions include:

- Isotope dilution : Use deuterated analogs as internal standards.

- Two-dimensional GC (GC×GC) : Enhances separation via orthogonal phases.

- Manual integration of surrogate signals (e.g., PID/FID responses for 2,5-dibromotoluene) to improve quantification accuracy .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies often stem from:

- Impurity profiles : Byproducts like 3,5-dibromotoluene may skew purity assays. Use preparative HPLC to isolate isomers.

- Solvent residues : Residual acetic acid or FeBr₃ in crude products. Conduct elemental analysis (C/H/Br) and TGA to identify contaminants .

Recommendation : Adopt standardized reporting protocols (e.g., Cochrane systematic review guidelines) to harmonize data across studies .

Q. What computational tools are effective for modeling the thermodynamic stability of this compound derivatives?

- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to predict melting points.

- QSPR models : Relate substituent effects (e.g., Hammett σ constants) to reaction rates in SNAr pathways.

- In silico toxicity prediction : Tools like ProTox-II assess bioactivity risks, critical for pharmacological applications .

Q. How can this compound be utilized in polymer chemistry, and what are its limitations?

As a monomer, its dual bromine atoms enable radical-initiated polymerization for flame-retardant materials. However, steric bulk limits chain mobility, reducing tensile strength. Alternative : Copolymerize with fluorinated monomers (e.g., 3,5-dibromo-2,6-difluorotoluene) to enhance thermal stability .

Q. Methodological and Ethical Considerations

Q. What systematic review frameworks are suitable for aggregating data on this compound’s applications?

- PRISMA guidelines : For meta-analyses of synthetic methods.

- Scoping reviews : Map emerging applications (e.g., in medicinal chemistry) using Arksey & O’Malley’s framework, including stakeholder consultations to prioritize research gaps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Properties

IUPAC Name |

1,2-dibromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPXNOCWDGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209782 | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-23-2 | |

| Record name | 1,2-Dibromo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60956-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.